Piridina-2,6-d2

Descripción general

Descripción

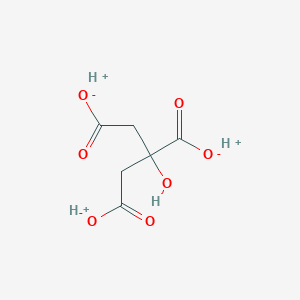

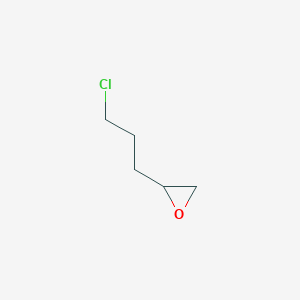

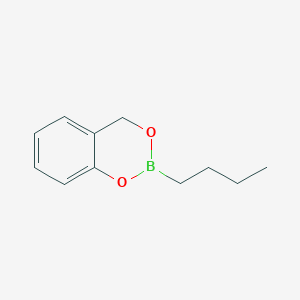

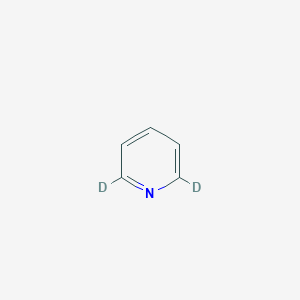

Pyridine-2,6-d2 is a stable isotope of pyridine, an aromatic heterocyclic compound with a five-membered ring composed of carbon and nitrogen atoms. Pyridine-2,6-d2 is used as a tool in scientific research, primarily in the fields of chemistry, biochemistry, and pharmacology. It is particularly useful for studying the structure and reactivity of organic molecules, as well as for studying enzyme-catalyzed reactions.

Aplicaciones Científicas De Investigación

Química supramolecular

Piridina-2,6-d2: juega un papel significativo en la química supramolecular. Sirve como bloque de construcción para crear estructuras complejas a través de interacciones no covalentes. Su capacidad para formar enlaces de hidrógeno y coordinarse con metales lo convierte en un componente valioso en el diseño de sensores moleculares y sistemas de reconocimiento .

Química de coordinación

En la química de coordinación, This compound se utiliza como ligando quelante. Puede unirse a varios cationes metálicos como Cu, Co, Fe, Ni y Pd, lo cual es esencial para la síntesis de marcos metal-orgánicos (MOF) y otros complejos de coordinación . Estos complejos tienen aplicaciones que van desde la catálisis hasta el almacenamiento de gases.

Descubrimiento de fármacos

La similitud estructural del compuesto con moléculas que ocurren naturalmente lo convierte en un andamiaje útil en el descubrimiento de fármacos. Los investigadores pueden modificar This compound para crear compuestos farmacológicamente activos, lo que potencialmente lleva a nuevos medicamentos .

Síntesis orgánica

This compound: también es un reactivo en la síntesis orgánica. Sus derivados se utilizan como intermediarios en la síntesis de varios compuestos orgánicos. La deuteración en las posiciones 2 y 6 puede ser particularmente útil para rastrear reacciones y comprender los mecanismos .

Electroquímica

En el campo de la electroquímica, los derivados de This compound se estudian por sus propiedades redox. Comprender el comportamiento electroquímico de tales compuestos puede conducir a avances en la tecnología de baterías y la electrocatálisis .

Ciencia de materiales

Los derivados de This compound: contribuyen a la ciencia de materiales al formar la base para nuevos materiales con propiedades electrónicas y ópticas específicas. Estos materiales se pueden utilizar en el desarrollo de nuevos sensores, semiconductores y células fotovoltaicas .

Química analítica

Como herramienta analítica, This compound se puede utilizar para estudiar la cinética y los mecanismos de reacción. Su deuteración permite aplicaciones de espectroscopia de RMN, proporcionando información sobre interacciones moleculares y determinación de la estructura .

Química ambiental

Por último, en la química ambiental, This compound se puede emplear para crear sensores que detecten contaminantes ambientales. Su capacidad para interactuar con varias especies químicas lo convierte en un excelente candidato para monitorear y limpiar sustancias peligrosas .

Safety and Hazards

Pyridine-2,6-d2 is a hazardous substance. It is highly flammable and causes skin irritation and serious eye irritation . It is also harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to handle it with care, use protective clothing, and avoid breathing its dust, fume, gas, mist, vapors, or spray .

Direcciones Futuras

The nitrogen-bearing heterocycle pyridine, in its several analogous forms including Pyridine-2,6-d2, occupies an important position as a precious source of clinically useful agents in the field of medicinal chemistry research . This privileged scaffold has been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration) . In the next few years, a larger share of novel pyridine-based drug candidates is expected .

Mecanismo De Acción

Target of Action

It has been used in the synthesis of new heterocyclic polyurethane materials . It’s also been reported to have significant roles in coordination chemistry, stabilization of reactive species, synthetic modeling of some metalloenzyme active sites, catalytic organic transformations, and sensing .

Mode of Action

It has been reported that the inclusion of the pyridine derivative into polyurethane urea chain structure had been successful . The obtained polyurethane matrix structure was characterized through fewer specific intermolecular hydrogen bonds between the pyridine units, urethane, and amide groups .

Biochemical Pathways

It has been involved in the synthesis of new heterocyclic polyurethane materials . It’s also been reported to have roles in coordination chemistry, stabilization of reactive species, synthetic modeling of some metalloenzyme active sites, catalytic organic transformations, and sensing .

Pharmacokinetics

A study reported that a polymer-interferon alpha conjugate synthesized using pyridine-2,6-dicarboxaldehyde showed significantly improved pharmacokinetics .

Result of Action

It has been reported that the introduction of 2,6-pyridinedicarboxamide into the main chains of linear and crosslinked polyurethanes resulted in materials with improved thermal stability compared with conventional polyurethanes .

Action Environment

A study reported that a light-conversion agent synthesized using pyridine-2,6-dicarboxaldehyde showed high compatibility and stability for light-conversion agricultural films .

Propiedades

IUPAC Name |

2,6-dideuteriopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N/c1-2-4-6-5-3-1/h1-5H/i4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJWROOIHBZHMG-KFRNQKGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=NC(=CC=C1)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

81.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is the study of pyridine-2,6-d2 important in vibrational spectroscopy?

A: Isotopic substitution, like replacing hydrogen with deuterium in pyridine-2,6-d2, causes predictable shifts in vibrational frequencies. These shifts help researchers assign vibrational modes to specific atomic motions within the molecule. By comparing the spectra of pyridine and its deuterated analogs, a more complete understanding of pyridine's vibrational behavior emerges. [, , ]

Q2: What are some of the key spectroscopic techniques used to study pyridine-2,6-d2?

A: Researchers utilize a combination of infrared (IR) and Raman spectroscopy to analyze the vibrational characteristics of pyridine-2,6-d2. IR spectroscopy reveals information about changes in dipole moment during molecular vibrations, while Raman spectroscopy probes polarizability changes. The combined data from these techniques, including depolarization ratios obtained from Raman measurements, offer a comprehensive picture of molecular vibrations. [, , ]

Q3: How does the vibrational assignment of pyridine-2,6-d2 compare to that of pyridine?

A: While the overall vibrational patterns share similarities, the isotopic substitution in pyridine-2,6-d2 necessitates adjustments to the vibrational assignments compared to pyridine. These adjustments primarily involve the B2 symmetry modes and are crucial for achieving consistency with observed spectroscopic data and theoretical calculations. [, ]

Q4: How has computational chemistry contributed to our understanding of pyridine-2,6-d2's vibrational behavior?

A: Computational models, employing methods like normal coordinate analysis with modified Urey-Bradley force fields, have been instrumental in refining the vibrational assignments of pyridine-2,6-d2. [] These calculations provide insights into the force constants associated with specific bonds and angles within the molecule, allowing for a more accurate prediction and interpretation of vibrational frequencies.

Q5: Beyond fundamental vibrational analysis, how else has pyridine-2,6-d2 been utilized in research?

A: Pyridine-2,6-d2 has proven valuable in surface-enhanced Raman scattering (SERS) studies. Researchers observed SERS spectra of pyridine-2,6-d2 in silver borohydride sols, providing insights into adsorption mechanisms and the role of aggregation in SERS enhancement. [] This research highlights the potential of pyridine-2,6-d2 as a probe molecule in surface science.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

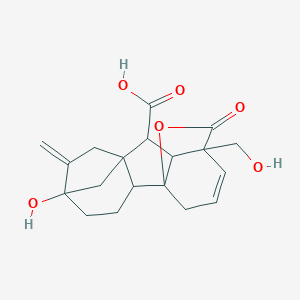

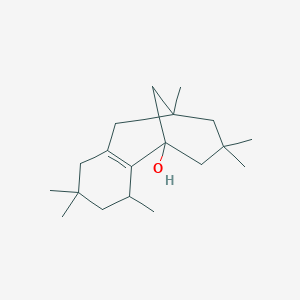

![(8R,9S,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B101711.png)